4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
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Overview
Description
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is a chemical compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as methylated or substituted phenyl rings .
Scientific Research Applications
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylmorpholine: Lacks the chloromethyl group, resulting in different reactivity.
4-(Chloromethyl)phenylmorpholine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(chloromethyl)-4-(trifluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-8-9-7-10(12(14,15)16)1-2-11(9)17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVSWOLBMMCMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594639 |
Source
|
Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-15-7 |
Source
|
Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892502-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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